molecular formula C10H9ClO3 B13057619 5-Chloro-8-methoxychroman-4-one

5-Chloro-8-methoxychroman-4-one

Cat. No.: B13057619
M. Wt: 212.63 g/mol
InChI Key: XXOQMJZVTJZSEH-UHFFFAOYSA-N
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Description

5-Chloro-8-methoxychroman-4-one is a derivative of chroman-4-one, a significant heterobicyclic compound. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methoxy group at the 8th position in the chroman-4-one structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxyacetophenone with methoxyacetic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-8-methoxychroman-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-8-methoxychroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: The parent compound with a similar structure but without the chlorine and methoxy substituents.

    5-Chloro-2-methoxychroman-4-one: Similar structure with the methoxy group at the 2nd position.

    8-Methoxychroman-4-one: Similar structure without the chlorine substituent.

Uniqueness

5-Chloro-8-methoxychroman-4-one is unique due to the combined presence of chlorine and methoxy groups, which impart distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9ClO3/c1-13-8-3-2-6(11)9-7(12)4-5-14-10(8)9/h2-3H,4-5H2,1H3

InChI Key

XXOQMJZVTJZSEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)CCO2

Origin of Product

United States

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